1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one
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Overview
Description
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one is a complex organic compound featuring a unique combination of a furan ring, a thiazepane ring, and a diphenylpropanone moiety
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been reported to inhibit the growth of gram-positive bacteria .
Biochemical Pathways
Furan-containing compounds have been known to exhibit a broad spectrum of biological activities .
Pharmacokinetics
The smaller oxygen atom in furan results in a planar conjugated backbone with negligible torsion, which could potentially influence its pharmacokinetic properties .
Result of Action
Furan derivatives have been reported to have remarkable therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thiazepane Ring:
- Starting with a furan derivative, the thiazepane ring can be synthesized through a cyclization reaction involving a suitable thiol and an amine under acidic or basic conditions.
- Example: Reacting 2-furylamine with 1,3-dibromopropane and thiourea under reflux conditions to form the thiazepane ring.
-
Attachment of the Diphenylpropanone Moiety:
- The diphenylpropanone moiety can be introduced via a Friedel-Crafts acylation reaction.
- Example: Reacting the thiazepane intermediate with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
- Oxidation of the furan ring can yield furanones.
- Reduction of the carbonyl group can yield alcohols.
- Substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3-phenylpropan-1-one: Lacks one phenyl group, potentially altering its chemical properties and biological activity.
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylbutan-1-one: Has an additional carbon in the alkyl chain, which could affect its reactivity and interactions.
Uniqueness: 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one is unique due to its combination of a furan ring, a thiazepane ring, and a diphenylpropanone moiety. This structural complexity provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c26-24(25-14-13-23(28-17-15-25)22-12-7-16-27-22)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,16,21,23H,13-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVDPMBHZNBKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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